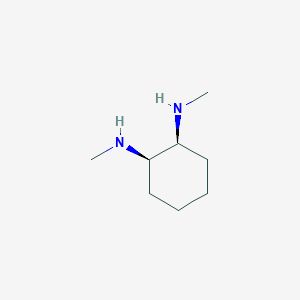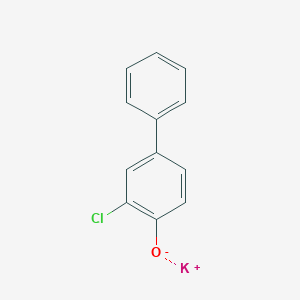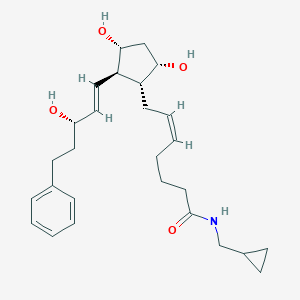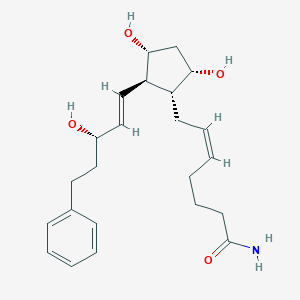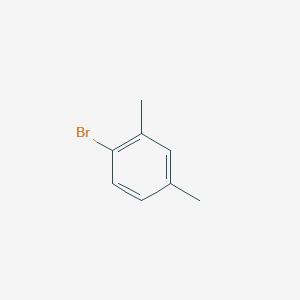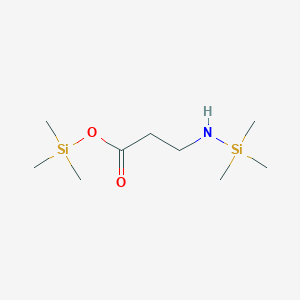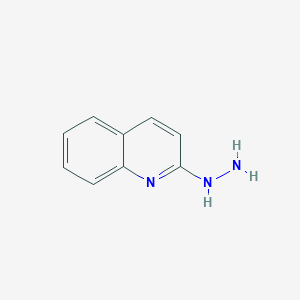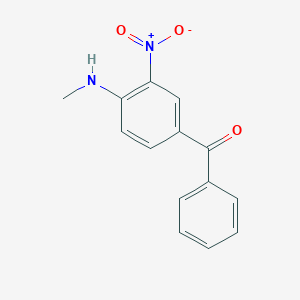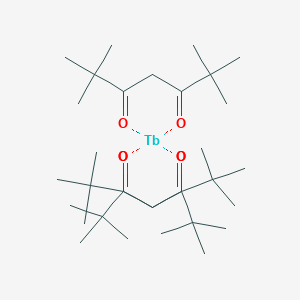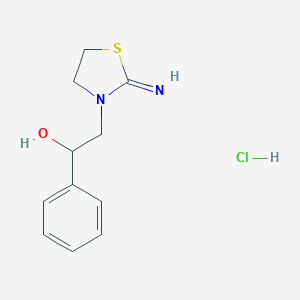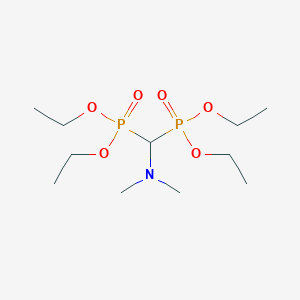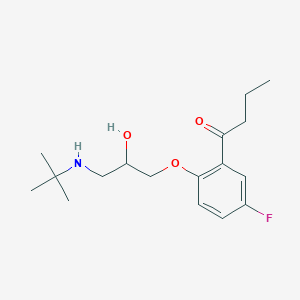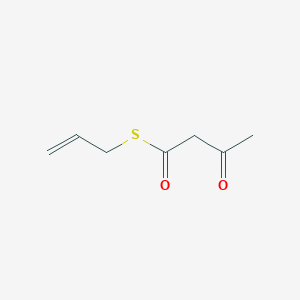
S-prop-2-enyl 3-oxobutanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-prop-2-enyl 3-oxobutanethioate, also known as ethyl 2-(butan-2-ylideneamino)-4-methylpentanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of S-prop-2-enyl 3-oxobutanethioate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of COX-2, S-prop-2-enyl 3-oxobutanethioate reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
S-prop-2-enyl 3-oxobutanethioate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-prop-2-enyl 3-oxobutanethioate has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using S-prop-2-enyl 3-oxobutanethioate in lab experiments is its high yield of synthesis. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of S-prop-2-enyl 3-oxobutanethioate can cause liver and kidney damage.
Orientations Futures
There are several future directions for the study of S-prop-2-enyl 3-oxobutanethioate. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Conclusion:
S-prop-2-enyl 3-oxobutanethioate is a promising chemical compound that has potential applications in various fields, including medicine. Its synthesis method has been extensively studied, and its mechanism of action has been partially elucidated. S-prop-2-enyl 3-oxobutanethioate has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to inhibit the growth of cancer cells. However, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Méthodes De Synthèse
S-prop-2-enyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods involves the reaction of S-prop-2-enyl 3-oxobutanethioate 2-oxo-4-mS-prop-2-enyl 3-oxobutanethioatepentanoate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Another method involves the reaction of S-prop-2-enyl 3-oxobutanethioate acetoacetate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Both methods result in the formation of S-prop-2-enyl 3-oxobutanethioate with high yields.
Applications De Recherche Scientifique
S-prop-2-enyl 3-oxobutanethioate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to inhibit the growth of cancer cells and promote apoptosis. S-prop-2-enyl 3-oxobutanethioate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
15780-65-1 |
|---|---|
Nom du produit |
S-prop-2-enyl 3-oxobutanethioate |
Formule moléculaire |
C7H10O2S |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
S-prop-2-enyl 3-oxobutanethioate |
InChI |
InChI=1S/C7H10O2S/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 |
Clé InChI |
PBBMCLQLJFQXQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)SCC=C |
SMILES canonique |
CC(=O)CC(=O)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



